N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide
Description
N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenyl ring, a hexafluoropropyl group, and a butanamide moiety
Properties
Molecular Formula |
C13H12ClF7N2O |
|---|---|
Molecular Weight |
380.69 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]butanamide |
InChI |
InChI=1S/C13H12ClF7N2O/c1-2-3-10(24)23-11(12(16,17)18,13(19,20)21)22-7-4-5-9(15)8(14)6-7/h4-6,22H,2-3H2,1H3,(H,23,24) |
InChI Key |
DAXHTXZCXSLBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Amination Reaction: The initial step involves the reaction of 3-chloro-4-fluoroaniline with hexafluoropropan-2-ylamine under controlled conditions to form the intermediate N-(3-chloro-4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-amine.
Acylation Reaction: The intermediate is then subjected to acylation with butanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine and amide functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation: Products include oxidized amine or amide derivatives.
Reduction: Products include reduced amine or amide derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique fluorinated structure makes it suitable for the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity to these targets. The hexafluoropropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro-fluoro-substituted phenyl ring but differs in its core structure, which is a pyrazolo[4,3-b]pyridine.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound also contains the chloro-fluoro-substituted phenyl ring but has a quinazoline core structure.
Uniqueness
N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide is unique due to its combination of a hexafluoropropyl group and a butanamide moiety, which imparts distinct physicochemical properties and potential biological activities compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
